molecular formula C13H25NO5 B13346393 1-Boc-4-Dimethoxymethyl-4-hydroxypiperidine

1-Boc-4-Dimethoxymethyl-4-hydroxypiperidine

Cat. No.: B13346393
M. Wt: 275.34 g/mol
InChI Key: KJSQZSMDUOVYQR-UHFFFAOYSA-N
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Description

1-Boc-4-Dimethoxymethyl-4-hydroxypiperidine is a chemical compound with the molecular formula C13H25NO5 and a molecular weight of 275.34 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used as an intermediate in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.

Preparation Methods

The synthesis of 1-Boc-4-Dimethoxymethyl-4-hydroxypiperidine typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the dimethoxymethyl and hydroxyl groups. One common synthetic route includes the following steps:

    Protection of Piperidine: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of Dimethoxymethyl Group: The protected piperidine is then reacted with formaldehyde dimethyl acetal under acidic conditions to introduce the dimethoxymethyl group.

Chemical Reactions Analysis

1-Boc-4-Dimethoxymethyl-4-hydroxypiperidine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-4-Dimethoxymethyl-4-hydroxypiperidine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Boc-4-Dimethoxymethyl-4-hydroxypiperidine is primarily related to its role as an intermediate in chemical reactions. The Boc protecting group stabilizes the compound, allowing for selective reactions at other functional sites. The dimethoxymethyl and hydroxyl groups provide reactive sites for further chemical modifications. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this intermediate .

Comparison with Similar Compounds

1-Boc-4-Dimethoxymethyl-4-hydroxypiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C13H25NO5

Molecular Weight

275.34 g/mol

IUPAC Name

tert-butyl 4-(dimethoxymethyl)-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C13H25NO5/c1-12(2,3)19-11(15)14-8-6-13(16,7-9-14)10(17-4)18-5/h10,16H,6-9H2,1-5H3

InChI Key

KJSQZSMDUOVYQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(OC)OC)O

Origin of Product

United States

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